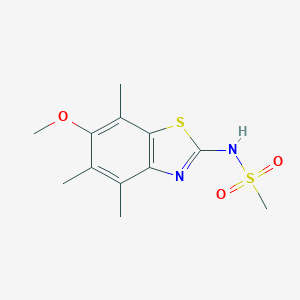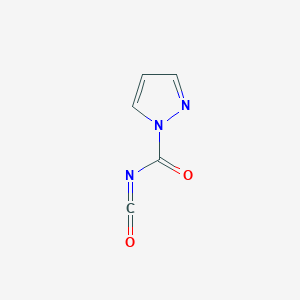
Pyrazole-1-carbonyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole-1-carbonyl isocyanate is a versatile organic compound that has gained significant attention in the field of synthetic organic chemistry. It is used as a key intermediate in the synthesis of various biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.
Mechanism of Action
Pyrazole-1-carbonyl isocyanate is a reactive compound that can undergo a variety of chemical reactions. It can react with amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. It can also react with nucleophiles, such as water, to form a pyrazole-1-carboxylic acid derivative. These reactions provide a basis for the diverse biological activities of pyrazole-1-carbonyl isocyanate.
Biochemical and Physiological Effects
Pyrazole-1-carbonyl isocyanate has been shown to exhibit a range of biological activities. It has been reported to have antitumor, antiviral, and anti-inflammatory properties. It has also been shown to exhibit insecticidal and fungicidal activities. Pyrazole-1-carbonyl isocyanate has been found to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. It has also been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
Pyrazole-1-carbonyl isocyanate is a highly reactive compound that can be easily synthesized and purified. It is stable under normal laboratory conditions and can be stored for extended periods. However, it is highly toxic and should be handled with care. Its reactivity also makes it difficult to handle in large-scale reactions. Pyrazole-1-carbonyl isocyanate should be used in a well-ventilated area and appropriate protective equipment should be worn.
Future Directions
Pyrazole-1-carbonyl isocyanate has enormous potential in the field of synthetic organic chemistry. Its versatile nature makes it an essential building block in the synthesis of various biologically active molecules. Future research should focus on the development of new synthetic routes to pyrazole-1-carbonyl isocyanate, as well as the development of new reactions that can utilize this compound. The biological activities of pyrazole-1-carbonyl isocyanate should also be further explored, with the aim of developing new drugs and agrochemicals.
Synthesis Methods
Pyrazole-1-carbonyl isocyanate can be synthesized via the reaction of pyrazole-1-carboxylic acid with phosgene or triphosgene in the presence of a base, such as triethylamine or pyridine. The reaction proceeds through the formation of an acid chloride intermediate, which then reacts with an amine to form the isocyanate. This method is simple, efficient, and yields high purity pyrazole-1-carbonyl isocyanate.
Scientific Research Applications
Pyrazole-1-carbonyl isocyanate has been extensively used as a building block in the synthesis of various biologically active molecules. It has been used in the synthesis of antiviral, antifungal, antibacterial, antitumor, and anti-inflammatory agents. Pyrazole-1-carbonyl isocyanate has also been used as a key intermediate in the synthesis of natural products, such as alkaloids and terpenoids. Its versatile nature makes it an essential component in the development of new drugs and agrochemicals.
properties
CAS RN |
112423-48-0 |
|---|---|
Molecular Formula |
C5H3N3O2 |
Molecular Weight |
137.1 g/mol |
IUPAC Name |
pyrazole-1-carbonyl isocyanate |
InChI |
InChI=1S/C5H3N3O2/c9-4-6-5(10)8-3-1-2-7-8/h1-3H |
InChI Key |
FDGWMQLFXILENY-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C(=O)N=C=O |
Canonical SMILES |
C1=CN(N=C1)C(=O)N=C=O |
synonyms |
1H-Pyrazole-1-carbonylisocyanate(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





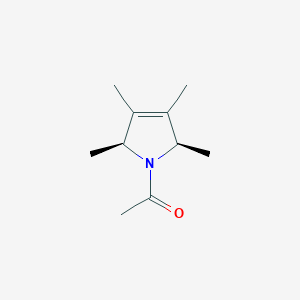
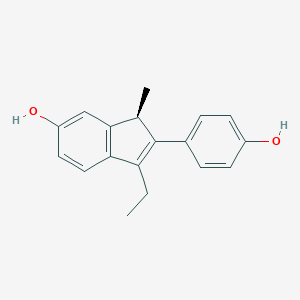

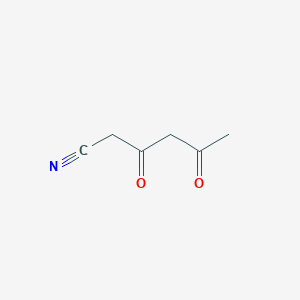


![2-[(2-hydroxyethyl)methylamino]Acetamide](/img/structure/B40671.png)
![1-Azatricyclo[3.3.0.02,8]octan-3-one](/img/structure/B40672.png)

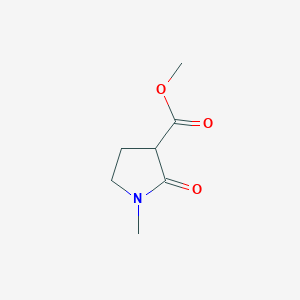
![3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid](/img/structure/B40680.png)
